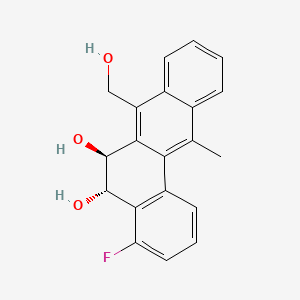
Benz(a)anthracene-5,6-diol, 4-fluoro-5,6-dihydro-7-(hydroxymethyl)-12-methyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-5,6-diol, 4-fluoro-5,6-dihydro-7-(hydroxymethyl)-12-methyl-, trans- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its multi-ring structure, which includes a benzene ring fused to an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-5,6-diol, 4-fluoro-5,6-dihydro-7-(hydroxymethyl)-12-methyl-, trans- typically involves multi-step organic reactions. The starting materials often include substituted benzene and anthracene derivatives. Key steps in the synthesis may involve:
Friedel-Crafts Alkylation: Introduction of the methyl group.
Electrophilic Aromatic Substitution: Introduction of the fluoro group.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Reduction: Conversion of double bonds to single bonds to achieve the dihydro form.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-5,6-diol, 4-fluoro-5,6-dihydro-7-(hydroxymethyl)-12-methyl-, trans- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Further reduction of aromatic rings.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield fully saturated hydrocarbons.
Scientific Research Applications
Benz(a)anthracene-5,6-diol, 4-fluoro-5,6-dihydro-7-(hydroxymethyl)-12-methyl-, trans- has several scientific research applications, including:
Chemistry: As a model compound for studying PAH behavior and reactivity.
Biology: Investigating its effects on biological systems, including potential mutagenic and carcinogenic properties.
Medicine: Exploring its potential as a therapeutic agent or its role in drug metabolism.
Industry: Use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of Benz(a)anthracene-5,6-diol, 4-fluoro-5,6-dihydro-7-(hydroxymethyl)-12-methyl-, trans- involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. It may also interact with enzymes involved in metabolic pathways, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound without additional functional groups.
Benzo(a)pyrene: Another PAH with known carcinogenic properties.
Chrysene: A four-ring PAH with similar structural features.
Uniqueness
Benz(a)anthracene-5,6-diol, 4-fluoro-5,6-dihydro-7-(hydroxymethyl)-12-methyl-, trans- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluoro and hydroxymethyl groups, in particular, may influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
80752-25-6 |
|---|---|
Molecular Formula |
C20H17FO3 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
(5S,6S)-4-fluoro-7-(hydroxymethyl)-12-methyl-5,6-dihydrobenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C20H17FO3/c1-10-11-5-2-3-6-12(11)14(9-22)18-16(10)13-7-4-8-15(21)17(13)19(23)20(18)24/h2-8,19-20,22-24H,9H2,1H3/t19-,20-/m0/s1 |
InChI Key |
NQIOTTULCOFJHG-PMACEKPBSA-N |
Isomeric SMILES |
CC1=C2C3=C([C@@H]([C@H](C2=C(C4=CC=CC=C14)CO)O)O)C(=CC=C3)F |
Canonical SMILES |
CC1=C2C3=C(C(C(C2=C(C4=CC=CC=C14)CO)O)O)C(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















